molecular formula C10H11ClO B1616211 2-Chloro-1-(2,4-dimethylphenyl)ethanone CAS No. 2623-45-2

2-Chloro-1-(2,4-dimethylphenyl)ethanone

Cat. No. B1616211
Key on ui cas rn: 2623-45-2
M. Wt: 182.64 g/mol
InChI Key: SJMUGKXTDUSEOC-UHFFFAOYSA-N
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Patent
US04054719

Procedure details

Following the procedure of Example 1,5 grams of 2,4-dimethylphenacyl chloride are reacted with 5 grams of acetic acid to obtain 2,4-dimethylphenacyl acetate, m.p. 43°-45° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:11]=[C:10]([CH3:12])[CH:9]=[CH:8][C:3]=1[C:4](=[O:7])[CH2:5]Cl.[C:13]([OH:16])(=[O:15])[CH3:14]>>[C:13]([O:16][CH2:5][C:4]([C:3]1[CH:8]=[CH:9][C:10]([CH3:12])=[CH:11][C:2]=1[CH3:1])=[O:7])(=[O:15])[CH3:14]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C(CCl)=O)C=CC(=C1)C
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OCC(=O)C1=C(C=C(C=C1)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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